N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-aminobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,17H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNGGWIMDPIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling Reaction: The final step involves coupling the acetamidobenzothiazole with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or acetamido groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the acetamido or amino groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide is , with a molecular weight of approximately . The compound features a benzothiazole moiety, which is known for its biological activities.
Chemistry
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are applicable.
- Substitution Reactions : Nucleophilic substitution can be performed using sodium hydroxide or potassium carbonate.
This compound has shown promising biological activities:
- Antimicrobial Properties : It exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MIC) have been reported between 50 to 250 µg/mL depending on the derivative tested .
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that related benzothiazole derivatives can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential use in cancer therapy .
Medical Applications
The compound has been investigated for its anti-inflammatory and analgesic properties:
- Therapeutic Potential : Its ability to inhibit enzymes involved in inflammation suggests possible applications in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Efficacy
A study on benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with MIC values ranging from 50 to 250 µg/mL. This finding highlights the potential of this compound as an effective antibacterial agent.
Cytotoxicity Studies
Research indicates that certain derivatives can significantly reduce cell viability in cancer models. For example, compound 6b from a related family exhibited high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia cell lines, inducing apoptosis and autophagy .
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC: 50 - 250 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer), HeLa (cervical cancer) | Reduced cell viability |
| Neuroprotection | Various neurodegenerative models | Inhibition of necrosis pathways |
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing its catalytic activity. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences arise from substitutions on the benzothiazole ring (position 6) and the benzamide moiety (position 4). Examples include:
Key Observations :
- The acetamido group at position 6 (target compound) introduces a bulky, polar substituent, likely enhancing solubility compared to methoxy or chloro groups .
- The 4-amino group on the benzamide may increase electron density, altering reactivity and interaction with biological targets compared to electron-withdrawing groups (e.g., chloro) .
Physical and Spectral Properties
Melting Points and Molecular Weights
Key Observations :
- The target compound’s higher molecular weight (~369.41) compared to simpler analogs (e.g., 255.21 for 1.2b) suggests increased thermal stability, though experimental melting points are unavailable .
- Chloro-substituted derivatives (e.g., 1.2e) exhibit higher melting points (202–212°C), likely due to stronger intermolecular forces .
Spectral Data Comparison
FT-IR Peaks:
Key Observations :
- The amino group in the target compound would likely produce NH₂ stretching peaks near 3400 cm⁻¹, similar to .
- Acetamido and benzamide carbonyl groups would exhibit overlapping C=O stretches (~1650–1700 cm⁻¹), complicating spectral interpretation without experimental data.
¹H-NMR Shifts:
Key Observations :
- The 4-amino group in the target compound would likely show a singlet near δ 5.0–6.0 ppm for NH₂, as seen in .
- Acetamido protons (CH₃CO) would appear as a singlet near δ 2.1–2.3 ppm.
Antimicrobial Activity
- N-(6-methoxybenzo[d]thiazol-2-yl) derivatives : Compounds with methoxy substituents (e.g., 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide) have shown moderate antimicrobial activity, though specific data for the target compound are lacking .
- N-(benzo[d]thiazol-2-yl)benzamide analogs : Derivatives with electron-withdrawing groups (e.g., chloro) exhibit enhanced antibacterial potency compared to unsubstituted variants .
Anti-Inflammatory and Adenosine Affinity
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide: Exhibits corrosion inhibition properties due to amine-mediated adsorption on metal surfaces .
Inferred Properties of the Target Compound
- The acetamido group could increase metabolic stability, as acetylated amines are less prone to oxidation than free amines .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies that highlight its synthesis, biological evaluations, and mechanisms of action.
1. Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-aminobenzamide with 6-acetamidobenzo[d]thiazole. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted synthesis and conventional heating methods.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, a related compound showed potent activity against sensitive and resistant cancer cell lines, leading to apoptosis and autophagy induction in melanoma and pancreatic cancer models . The lead compound in this study displayed effective tumor growth inhibition in vivo.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 0.5 | Induces apoptosis |
| Pancreatic | 0.3 | Induces autophagy | |
| CML | 0.7 | Cell cycle arrest |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses moderate to good activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other benzothiazole derivatives.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Staphylococcus aureus | 25 | Good |
| Pseudomonas aeruginosa | 100 | Moderate |
3. Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Case Study 1 : A study on its use against resistant cancer cell lines indicated that the compound effectively reduced cell viability by over 70% at concentrations below 1 µM .
- Case Study 2 : In antimicrobial testing, the compound was found to outperform standard antibiotics in inhibiting certain bacterial strains, suggesting its potential as a lead compound for drug development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : It has been hypothesized that the compound induces cell death through multiple pathways, including apoptosis and autophagy, by modulating signaling pathways involved in cell survival .
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis and may interfere with metabolic processes essential for bacterial growth, as seen in other benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
